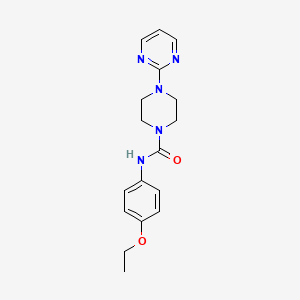
N-(2,4-dimethoxyphenyl)-N'-(1-ethyl-4-piperidinyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-N'-(1-ethyl-4-piperidinyl)urea (also known as DMPU) is a chemical compound that has been widely used in scientific research. It is a polar aprotic solvent that is commonly used as a substitute for dimethyl sulfoxide (DMSO) in various chemical reactions. DMPU has gained significant attention in recent years due to its unique properties and potential applications in various research fields.
作用机制
DMPU acts as a polar aprotic solvent that can solubilize a wide range of polar and nonpolar compounds. It can also act as a hydrogen bond acceptor and a Lewis base. The unique properties of DMPU make it an excellent solvent for various chemical reactions, including those that involve highly reactive or unstable compounds.
Biochemical and Physiological Effects
DMPU has been shown to have low toxicity and is generally considered safe for use in scientific research. It has been used as a solvent for various biological assays, including enzyme assays and cell culture experiments. DMPU has also been shown to have anti-inflammatory properties and can inhibit the production of inflammatory cytokines in vitro.
实验室实验的优点和局限性
DMPU has several advantages over other solvents such as DMSO. It has a higher boiling point, which makes it suitable for high-temperature reactions. DMPU is also less toxic than DMSO and has a lower freezing point, which makes it easier to handle at low temperatures. However, DMPU has some limitations, including its relatively high cost and limited availability compared to other solvents.
未来方向
There are several future directions for research on DMPU. One potential application is in the synthesis of novel porous materials for gas storage and separation. DMPU can also be used as a solvent for the synthesis of new drugs and pharmaceuticals. Further research is needed to explore the potential applications of DMPU in various fields and to develop new synthesis methods that are more efficient and cost-effective.
In conclusion, DMPU is a polar aprotic solvent that has gained significant attention in scientific research due to its unique properties and potential applications. It has been widely used in various research fields, including organic chemistry, biochemistry, and pharmacology. DMPU has several advantages over other solvents, but also has some limitations. Further research is needed to explore the potential applications of DMPU in various fields and to develop new synthesis methods that are more efficient and cost-effective.
合成方法
DMPU can be synthesized through the reaction of 2,4-dimethoxyaniline with ethyl isocyanate and 1-ethyl-4-piperidone. The reaction is carried out in the presence of a catalyst such as triethylamine and yields DMPU as the final product. The synthesis method is relatively simple and can be easily scaled up for industrial production.
科学研究应用
DMPU has been widely used in various scientific research fields such as organic chemistry, biochemistry, and pharmacology. It is commonly used as a solvent for various chemical reactions, including the synthesis of peptides, esters, and amides. DMPU has also been used as a co-solvent in the synthesis of metal-organic frameworks (MOFs) and other porous materials.
属性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(1-ethylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-4-19-9-7-12(8-10-19)17-16(20)18-14-6-5-13(21-2)11-15(14)22-3/h5-6,11-12H,4,7-10H2,1-3H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPDMGIURGSNBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-[(4-methylphenyl)sulfonyl]-4-nitro-N-phenylbenzenecarboximidamide](/img/structure/B5408669.png)
![N-[3-(4-methoxyphenyl)propyl]cyclopentanecarboxamide](/img/structure/B5408672.png)
![4-[7-acetyl-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-N,N-diethylaniline](/img/structure/B5408678.png)
![9-ethyl-8-[(hydroxyimino)(4-methylphenyl)methyl]-4-methyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B5408683.png)
![2-cyclohexyl-5-imino-6-[(5-phenyl-2-furyl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5408697.png)
![4-chloro-2-[3-(2,4-dichlorophenyl)acryloyl]phenyl 4-morpholinecarboxylate](/img/structure/B5408708.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-[(2-ethyl-1H-imidazol-1-yl)acetyl]piperidine](/img/structure/B5408725.png)
![2-(3-methylphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5408726.png)
![4-[5-(2-chloro-4,5-difluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5408730.png)
![2-phenyl-6-[(2-pyridinylthio)methyl]-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5408736.png)



![3-fluoro-N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5408763.png)
